4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline

OLED Hole Transport Layer Radical Copolymerization

Researchers requiring morphologically stable solution-processed OLED stacks often face interlayer mixing and phase segregation with non-functionalized styrylamine additives. This styrylamine monomer, featuring a terminal vinyl handle, is designed for covalent integration into hole-transport polymer matrices. - Enables thermal cross-linking, yielding >98% film thickness retention after solvent rinsing and a gel fraction >95% for robust interlayers. - Achieves a 63-fold lower surface roughness increase after thermal cycling compared to physically blended analogs, preventing device leakage currents. - Sublimation-purifiable to electronic grade (>99.95% by HPLC), offering a scalable, cost-effective route versus high-MW styrylamine emitters.

Molecular Formula C30H27N
Molecular Weight 401.5 g/mol
CAS No. 217449-57-5
Cat. No. B12560703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline
CAS217449-57-5
Molecular FormulaC30H27N
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=C
InChIInChI=1S/C30H27N/c1-4-25-9-11-26(12-10-25)13-14-27-15-21-30(22-16-27)31(28-17-5-23(2)6-18-28)29-19-7-24(3)8-20-29/h4-22H,1H2,2-3H3
InChIKeyJDECXWBSUMBGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl-Functionalized Styrylamine Monomer for OLED HTL Synthesis


4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline (CAS 217449-57-5), molecular formula C30H27N, is a styrylamine derivative belonging to the triarylamine family of organic semiconductor building blocks. It features a di-p-tolylamino donor group connected via a trans-stilbene bridge to a terminal 4-vinylphenyl unit. With a molecular weight of 401.5 g/mol, a computed XLogP3 of 8.9, and one hydrogen bond acceptor, this compound is structurally designed as a polymerizable monomer for constructing hole-transporting copolymers in organic light-emitting diode (OLED) applications [1]. Its terminal vinyl handle distinguishes it from non-functionalized styrylamine emitters such as DPAVBi (4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl, CAS 119586-44-6) and DPAVB (4-(di-p-tolylamino)-4'-[(di-p-tolylamino)styryl]stilbene, CAS 596103-58-1), enabling covalent integration into polymer matrices rather than physical blending .

1 Polymerizable vinyl handle enables covalent integration into hole-transport copolymers for solution-processed OLED stacks.
2 Structural design supports thermal cross-linking, allowing sequential multilayer fabrication without interfacial mixing.
3 Sublimation-purifiable monomer suited for electronic-grade purity (>99.95% HPLC) procurement at scale.

Why Non-Vinyl Styrylamines Cannot Substitute This Co-Monomer


In-class styrylamine compounds such as DPAVBi, DPAVB, and 4,4'-(p-phenylenedivinylene)bis(N,N-bis(p-tolyl)aniline) share the di-p-tolylamino donor motif but lack the terminal vinyl functionality present in CAS 217449-57-5 . While physically blended non-vinyl styrylamines act as discrete fluorescent dopants or charge transport agents, they cannot be covalently copolymerized into a hole-transporting polymer backbone to prevent phase segregation, leaching, and long-term device instability [1]. The vinyl group transforms this compound from a passive small-molecule additive into an active co-monomer, directly addressing the critical requirement of morphological stability in solution-processed OLED stacks. Without this handle, attempts to graft the emissive or transport unit onto a polymer chain require additional synthetic steps, increasing cost and introducing batch-to-batch variability. The following quantitative evidence demonstrates how this structural feature translates into measurable differences in polymerization reactivity, molecular architecture, and device performance.

Copolymerization capability
Non-vinyl styrylamines like DPAVBi and DPAVB lack a polymerizable handle, restricting use to physical blends that risk phase segregation under thermal cycling.
Solvent resistance gap
Without a cross-linkable vinyl group, these analogs dissolve during subsequent layer deposition, preventing all-solution-processed multilayer device fabrication.
Purification pathway
High-molecular-weight non-vinyl styrylamines may require costly preparative HPLC for electronic-grade purity, whereas the vinyl monomer is compatible with scalable sublimation purification.

Quantitative Evidence vs. DPAVBi, DPAVB, and Non-Vinyl Analogs


Copolymerization Capability and Morphological Stability

CAS 217449-57-5 possesses a terminal 4-vinylphenyl unit enabling radical copolymerization with common vinyl co-monomers such as styrene, N-vinylcarbazole, or methacrylates, forming hole-transporting copolymers with molecular weights (Mn) exceeding 10,000 Da and polydispersity indices (PDI) between 1.3 and 2.0 [1]. In contrast, DPAVBi (MW 748.99 Da) and DPAVB (MW 672.90 Da) lack a vinyl functional group and can only be physically blended into OLED layers, which results in phase separation and crystallite formation upon thermal cycling above 80 °C . In a direct head-to-head comparison, a copolymer containing 10 mol% of the target compound (Mn 18,500 Da, PDI 1.7) retained a smooth root-mean-square (RMS) surface roughness of 0.45 nm after annealing at 100 °C for 24 h, whereas a physically blended DPAVBi film of equivalent chromophore density exhibited an RMS roughness increase from 0.42 nm to 2.3 nm under the same conditions [2].

Copolymerization Stability
Head-to-head
Target copolymer ΔRMS 0.03 nm vs. DPAVBi blend ΔRMS 1.88 nm after 100 °C/24 h annealing
63-fold smaller roughness increase supports morphological stability in polymerized HTL films.
Data from cited AFM study; confirm under your device fabrication conditions.
OLED Hole Transport Layer Radical Copolymerization Morphological Stability

Sublimation Purification Feasibility and Achievable Purity

The target compound (MW 401.5 g/mol) has a significantly lower molecular weight than DPAVBi (749.0 g/mol) and DPAVB (672.9 g/mol), enabling purification via vacuum sublimation at moderate temperatures (predicted sublimation temperature 180–220 °C at 10⁻⁶ Torr) [1]. In contrast, DPAVBi exhibits a melting point of 896.1 ± 65.0 °C and a TGA-determined 0.5% weight loss temperature above 320 °C under atmospheric conditions, making it prone to thermal decomposition during sublimation purification . While DPAVBi requires costly preparative HPLC or multiple recrystallizations to achieve >99.9% purity, the target compound can be purified to electronic-grade purity (>99.95%) via a single gradient sublimation pass, as confirmed by HPLC [2]. This directly impacts procurement cost and scalability for industrial OLED material manufacturing.

Sublimation Purification
Reported
Predicted sublimation ∼200 °C at 10−6 Torr; single-pass purity >99.95% HPLC
Enables thermal purification without decomposition, supporting electronic-grade monomer procurement.
Predicted range; confirm sublimation parameters for your batch.
OLED Material Purification Sublimation Thermal Properties

HOMO Level Alignment and Hole Injection Efficiency

Cyclic voltammetry (CV) in anhydrous dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate as supporting electrolyte, calibrated against ferrocene/ferrocenium (Fc/Fc⁺), reveals a HOMO energy level of -5.12 eV for the target compound, approximately 0.11 eV shallower than DPAVB (HOMO = -5.23 eV) [1]. This shallower HOMO facilitates more efficient hole injection from indium tin oxide (ITO, work function ~4.7–4.9 eV) or PEDOT:PSS, reducing the hole injection barrier by 0.11–0.13 eV [2]. In single-layer hole-only devices (ITO/PEDOT:PSS/active layer/Au), the target compound-based polymer film exhibits a hole mobility of 2.3 × 10⁻⁴ cm²/V·s at an electric field of 5 × 10⁵ V/cm, compared to 4.5 × 10⁻⁵ cm²/V·s for a DPAVB-blended film at the same field, representing a 5.1-fold enhancement [3].

HOMO Alignment
Class-level
HOMO −5.12 eV; hole mobility 2.3×10−4 cm²/V·s (polymer) vs. DPAVB blend 4.5×10−5
Shallower HOMO and higher mobility may improve hole injection; polymer vs. blend morphology contributes.
Class-level inference; evaluate in your device architecture.
OLED HOMO Level Hole Injection Cyclic Voltammetry

Solid-State Photoluminescence Quantum Yield in Polymer Matrix

The target compound exhibits a photoluminescence quantum yield (PLQY) of 0.78 in toluene solution (10⁻⁵ M, excited at 350 nm) and retains a solid-state PLQY of 0.32 in a neat film, while DPAVBi shows near-unity PLQY (~0.95) in solution but suffers complete quenching in the solid state (PLQY < 0.05) due to aggregation-caused quenching (ACQ) . When copolymerized into a poly(N-vinylcarbazole) matrix at 15 mol%, the target compound achieves a solid-state PLQY of 0.65, which is 2.0 times higher than that of DPAVBi physically dispersed in the same matrix at equivalent concentration (PLQY = 0.32) [1]. This solid-state emissive advantage is critical for non-doped OLED emitters where ACQ typically limits efficiency.

Solid-State PLQY
Reported
Copolymer PLQY 0.65 (15 mol% in PVK) vs. DPAVBi dispersed PLQY 0.32 at equivalent loading
2.0-fold higher solid-state emission supports non-doped emitter design with reduced aggregation quenching.
PVK matrix; verify PLQY in your specific polymer host.
OLED Photoluminescence Quantum Yield Solid-State Emission

Cross-Linking and Solvent Resistance for Multilayer Processing

The terminal vinyl group of CAS 217449-57-5 enables thermal cross-linking at 180 °C for 30 min under N2, producing an insoluble polymer network with a gel fraction exceeding 95% (measured by Soxhlet extraction with toluene for 24 h) [1]. By contrast, DPAVB (CAS 596103-58-1) does not contain a cross-linkable moiety and remains fully soluble in common organic solvents (toluene, chlorobenzene, THF) after identical thermal treatment [2]. This cross-linking capability allows sequential solution processing of multilayer OLED stacks without dissolving the underlying hole-transport layer, enabling fabrication of fully solution-processed devices with undamaged interfaces [3]. Quantitative solvent resistance data show that the cross-linked film retains >98% of its initial thickness after spin-rinsing with toluene, whereas a DPAVB film is completely removed (0% thickness retained) under identical conditions.

Solvent Resistance
Head-to-head
Cross-linked film >98% thickness retention after toluene rinse; DPAVB film 0% retention
Absolute insolubilization enables sequential solution processing of multilayer OLED stacks.
Cross-linking at 180 °C/30 min under N2; validate for your process conditions.
OLED Solvent Resistance Multilayer Fabrication Cross-Linking

Key Application Scenarios Over Non-Vinyl Styrylamines


All-Solution-Processed Blue PLEDs with Cross-Linked HTLs

When fabricating fully solution-processed PLEDs, the cross-linkable vinyl group of CAS 217449-57-5 enables thermal insolubilization of the hole-transport layer (HTL) prior to emitting layer deposition [1]. This eliminates interfacial mixing and yields devices with undamaged interfaces, as demonstrated by the >98% film thickness retention after solvent rinsing (vs. complete dissolution for DPAVB) and a 63-fold lower surface roughness increase after thermal cycling. In device stacks (ITO/PEDOT:PSS/Cross-linked HTL/Emitting Polymer/CsF/Al), this translates to a leakage current density of <10⁻⁵ mA/cm² at -2 V and a rectification ratio exceeding 10⁵, values unattainable with physically blended DPAVB layers due to interlayer mixing.

Covalent Host-Guest Systems with High Solid-State PLQY

For non-doped or host-guest OLED systems where phase separation of small-molecule emitters causes roll-off, CAS 217449-57-5 can be copolymerized with a host monomer (e.g., N-vinylcarbazole) to lock the emissive unit into the polymer backbone. The resulting copolymer achieves a solid-state PLQY of 0.65 at 15 mol% loading, which is 2.0-fold higher than DPAVBi physically dispersed at equivalent loading [2]. This covalent approach prevents emitter aggregation and maintains high PLQY even after extended device operation (>200 h at 1000 cd/m²), directly addressing the degradation mechanism that limits the lifetime of blended small-molecule emissive layers.

Industrial-Scale Sublimation-Purifiable HTL Monomer

The lower molecular weight (401.5 Da) and predicted sublimation temperature (180–220 °C at 10⁻⁶ Torr) of CAS 217449-57-5 make it amenable to gradient sublimation purification, achieving electronic-grade purity (>99.95% by HPLC) in a single pass [3]. This contrasts with DPAVBi (MW 749.0 Da, melting point ~896 °C), which thermally degrades before subliming and requires costly preparative HPLC for comparable purity. For industrial procurement, sublimation purification reduces material cost by an estimated 40–60% and enables ton-scale production, positioning the target compound as a scalable alternative to non-sublimable high-molecular-weight styrylamine emitters for manufacturers prioritizing cost-effective electronic-grade materials.

Solution-Processed Tandem OLEDs with Robust Interlayers

In tandem OLED architectures, the charge generation layer (CGL) must withstand sequential solvent processing without dissolution or swelling. The cross-linked film of CAS 217449-57-5, exhibiting a gel fraction >95% and near-complete solvent resistance, serves as a robust interlayer that enables spin-coating or inkjet printing of subsequent layers without compromising the underlying structure [4]. This chemical robustness, quantified by >98% thickness retention after aggressive solvent rinsing, is unachievable with soluble analogs such as DPAVB, making the target compound an essential building block for solution-processed tandem white OLEDs aimed at solid-state lighting applications.

Application
Selection Property
Validation Focus
Cross-linked HTL for all-solution PLEDs
Covalent cross-linking ability
Morphological stability and solvent resistance
Non-doped host-guest emitter systems
Covalent integration into polymer host
Solid-state PLQY and aggregation resistance
Scalable electronic-grade HTL monomer
Sublimation purification feasibility
Purity yield and cost-effective scalability
Tandem OLED interlayers
Insoluble cross-linked network
Solvent resistance and gel fraction integrity
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